4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic compound that belongs to the class of pyrimidines, which are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. It is identified by the CAS number 1001288-58-9 and has a molecular formula of C20H26N4O, with a molecular weight of approximately 338.4 g/mol .
The synthesis of 4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves several key steps:
The synthesis may utilize common organic solvents such as acetonitrile or dichloromethane and bases like sodium hydride to facilitate reactions. Purification techniques such as column chromatography are often employed to isolate the desired product in high purity .
The molecular structure of 4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can be analyzed using various spectroscopic methods:
The InChI representation for this compound is: InChI=1S/C20H26N4O/c1-14-4-3-9-21-20(14)25-13-16-7-10-24(11-8-16)18-12-15(2)22-19(23-18)17-5-6-17/h3-4,9,12,16-17H,5-8,10-11,13H2,1-2H3
.
4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can participate in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various solvents such as dichloromethane or acetonitrile .
The mechanism of action for 4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is not fully elucidated but is thought to involve modulation of specific biological pathways through interaction with target proteins or enzymes. This compound may act as an agonist or antagonist at certain receptors involved in neurotransmission or metabolic regulation.
Research indicates that similar compounds have shown activity in stimulating glucagon-like peptide 1 release, which plays a role in glucose metabolism and appetite regulation . Detailed studies would be necessary to clarify its specific interactions and effects on cellular signaling pathways.
The physical and chemical properties of 4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine include:
Property | Value |
---|---|
Molecular Weight | 338.4 g/mol |
Molecular Formula | C20H26N4O |
Solubility | Not specified |
Melting Point | Not available |
Density | Not available |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .
The scientific applications of 4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yloxy]methyl}piperidin -1 - yl)pyrimidine are primarily in medicinal chemistry and pharmacology. Its potential roles include:
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: